molecular formula C11H16FNO B3027154 2-Fluoro-6-(pentan-3-yloxy)aniline CAS No. 1233955-81-1

2-Fluoro-6-(pentan-3-yloxy)aniline

Cat. No.: B3027154
CAS No.: 1233955-81-1
M. Wt: 197.25
InChI Key: CLBLFUTYTUMTJM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pentan-3-yloxy)aniline is an organic compound with the molecular formula C11H16FNO. It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the second position and a pentan-3-yloxy group at the sixth position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pentan-3-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoroaniline with 3-pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution of the fluoro group with the pentan-3-yloxy group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(pentan-3-yloxy)aniline is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(pentan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentan-3-yloxy group provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-fluoro-6-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-8(4-2)14-10-7-5-6-9(12)11(10)13/h5-8H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLFUTYTUMTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284173
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-81-1
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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